2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(2-methylsulfanylbenzimidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-23-17-18-13-9-5-6-10-14(13)21(17)11-15-19-20-16(22-15)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJFOSOTCNTFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps. One common method includes the condensation of 2-(methylthio)-1H-benzo[d]imidazole with an appropriate aldehyde to form an intermediate, which is then cyclized with hydrazine derivatives to yield the final oxadiazole product. The reaction conditions often involve heating in the presence of a catalyst and using solvents like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Key Steps:
-
Formation of 2-(Methylthio)-1H-benzimidazole
-
Alkylation to Attach Methylene Bridge
-
Hydrazide Formation
-
Oxadiazole Ring Cyclization
-
Functionalization of the Thiol Group
Reactivity and Functionalization
The compound’s reactivity is governed by the benzimidazole’s methylthio group and the oxadiazole ring’s electron-deficient nature.
2.1. Nucleophilic Substitution at the Methylthio Group
-
The methylthio (-SMe) group undergoes nucleophilic displacement with amines or alcohols under mild conditions .
Example:
.
2.2. Oxidation Reactions
-
Oxidation with HO or mCPBA converts the methylthio group to sulfoxide (-SO-) or sulfone (-SO-) .
Example:
.
2.3. Electrophilic Aromatic Substitution on the Benzimidazole Ring
-
The benzimidazole ring undergoes nitration or halogenation at the 5- and 6- positions under acidic conditions .
2.4. Oxadiazole Ring Modifications
-
The oxadiazole ring is stable under acidic/basic conditions but can undergo ring-opening with strong nucleophiles (e.g., hydrazine) .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have synthesized various substituted benzimidazole derivatives that include the oxadiazole moiety, demonstrating enhanced antimicrobial activity against a range of pathogens. The introduction of the methylthio group in the benzimidazole structure has been shown to improve the efficacy of these compounds against resistant strains of bacteria and fungi .
Anticancer Properties
The incorporation of the oxadiazole ring in medicinal compounds has been linked to anticancer activities. In particular, derivatives similar to 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of cell cycle progression .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzimidazole core followed by the introduction of the oxadiazole functionality. The following table summarizes key synthetic routes and yields from recent studies:
| Synthetic Route | Yield (%) | Key Reactions |
|---|---|---|
| Benzimidazole formation | 85% | Reaction of o-phenylenediamine with methylthiol |
| Oxadiazole formation | 75% | Cyclization with hydrazine derivatives |
| Final compound synthesis | 70% | Coupling reactions with phenyl groups |
Pharmacological Studies
Pharmacological evaluations have demonstrated that compounds containing the oxadiazole and benzimidazole rings can act as agonists for various receptors, including benzodiazepine receptors. These compounds have shown potential in treating conditions such as anxiety and epilepsy due to their ability to modulate neurotransmitter systems effectively .
Toxicological Assessments
Toxicology studies are crucial for assessing the safety profile of new compounds. Preliminary assessments indicate that derivatives similar to this compound exhibit low toxicity in vitro, making them promising candidates for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group may enhance the compound’s ability to penetrate cell membranes .
Comparison with Similar Compounds
Substituent Effects on Benzimidazole
The methylthio group at position 2 of the benzimidazole ring distinguishes this compound from analogs with ethylthio, phenethylthio, or amino substituents:
- Ethylthio analogs (e.g., compound 228 from ) exhibit potent α-glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM), suggesting that larger alkylthio groups enhance bioactivity but may reduce metabolic stability compared to methylthio .
- Amino-substituted derivatives (e.g., dimethylamino groups in ) demonstrate moderate antimicrobial activity, indicating that electron-donating groups alter electronic properties and binding interactions .
Heterocyclic Core Variations
Replacing the oxadiazole ring with thiadiazole or triazole moieties significantly impacts physicochemical and biological properties:
- Triazole-containing compounds (e.g., 9c in ) exhibit distinct docking profiles in enzyme studies, with triazole’s hydrogen-bonding capacity favoring stronger target interactions .
Key Research Findings and Implications
Substituent Optimization : Methylthio groups balance lipophilicity and metabolic stability, making the target compound a viable lead for drug development. Ethylthio analogs, while more potent, may face pharmacokinetic challenges .
Heterocycle Impact : Oxadiazole’s electron-withdrawing nature enhances binding to enzymatic active sites, whereas thiadiazole or triazole cores alter solubility and target selectivity .
Synthetic Scalability : Reactions involving CS₂/KOH or EDCI/DMAP coupling agents provide reproducible routes for large-scale synthesis, though purification of hybrid systems remains challenging .
Biological Activity
The compound 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole (CAS Number: 902252-88-4) is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activity of this compound, particularly its potential in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of the target compound involves the condensation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)aniline and 2-hydroxy-3-methoxybenzaldehyde in a molar ratio of 1:1 in ethanol, yielding a yellow powder with a high purity level of 95% . The molecular weight of the compound is approximately 322.4 g/mol .
Structural Analysis
The compound features a benzo[d]imidazole moiety linked to a 5-phenyl-1,3,4-oxadiazole unit through a methylthio group. The crystal structure reveals significant intramolecular hydrogen bonding and π−π stacking interactions that contribute to its stability and biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 6a | A549 | 0.12 | Inhibits cell proliferation |
| 16a | SK-MEL-2 | 0.89 | Selective for melanoma cells |
These findings suggest that the target compound may exhibit similar or enhanced anticancer efficacy due to its unique structural features .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives show effective inhibition against resistant strains of Mycobacterium tuberculosis (Mtb) with promising minimum inhibitory concentrations (MICs) . The compound’s ability to maintain metabolic stability and bioavailability makes it a candidate for further exploration in infectious disease treatment.
Case Studies
A notable study investigated the effects of various oxadiazole derivatives on breast cancer cell lines (MCF-7). The results indicated that modifications in the phenyl ring significantly impacted biological activity. For example, compounds with electron-donating groups exhibited superior cytotoxic effects compared to those with electron-withdrawing groups .
Additionally, flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner. The activation of caspase pathways was observed, confirming their potential as therapeutic agents against cancer .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole?
- Methodological Answer : The synthesis typically involves multi-step reactions. For instance, benzimidazole precursors can be functionalized via nucleophilic substitution or cyclization. A validated approach includes refluxing intermediates with KOH and carbon disulfide to form thio-oxadiazole derivatives, followed by acidification (1 N HCl or conc. H₂SO₄) for cyclization . High-resolution mass spectroscopy (HRMS) and elemental analysis are critical for confirming purity and structure .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR spectroscopy : To identify functional groups (e.g., C=S, C=N stretching in oxadiazole).
- NMR (¹H and ¹³C) : To verify substituent positions and methylthio group integration .
- X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in studies on analogous oxadiazole derivatives .
Q. What preliminary biological activities are reported for structurally related oxadiazole compounds?
- Methodological Answer : Oxadiazole derivatives exhibit antimicrobial and anticancer activities. For example, compounds with similar scaffolds show activity against bacterial strains (e.g., E. coli, S. aureus) via enzyme inhibition (e.g., dihydrofolate reductase) . Initial screening should include broth microdilution assays (MIC determination) and cytotoxicity testing (MTT assay on cancer cell lines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Methodological Answer : Byproduct formation (e.g., direct coupling products) can be mitigated through catalyst selection and solvent tuning. For Pd-catalyzed reactions, using Ac-Leu-OH as an additive and CsOPiv as a base in DMA solvent at 110°C improved selectivity for the desired product over competing pathways . Kinetic studies and HPLC monitoring are recommended to track reaction progress .
Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like factor Xa or microbial targets. Studies on analogous compounds used Glide SP docking with OPLS4 force fields to assess binding poses and validate results with in vitro assays . Electrostatic potential maps (DFT calculations) further elucidate reactive sites for SAR optimization .
Q. How do structural modifications influence the compound’s pharmacokinetic profile?
- Methodological Answer : Substituent effects on permeability and protein binding can be studied via:
- LogP measurements : To assess lipophilicity (HPLC-based methods).
- Plasma protein binding assays : Equilibrium dialysis or ultrafiltration to determine free fraction .
- PAMPA assays : For predicting intestinal absorption . For instance, replacing polar groups with trifluoromethyl moieties improved oral bioavailability in related factor Xa inhibitors .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, pH). To address this:
- Standardize protocols : Use CLSI guidelines for antimicrobial testing .
- Dose-response curves : Calculate IC₅₀/EC₅₀ values with Hill slope analysis to compare potency .
- Target-specific assays : Enzymatic inhibition studies (e.g., fluorogenic substrates for protease activity) reduce off-target effects .
Q. What are the key challenges in scaling up the synthesis while maintaining yield and purity?
- Methodological Answer : Scale-up issues include exothermic reactions and solvent removal. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
